MM 11253
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM 11253 involves the reaction of 2-naphthalenecarboxylic acid with 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl-1,3-dithiolane under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
MM 11253 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
MM 11253 is widely used in scientific research due to its selective antagonism of retinoic acid receptor gamma. Some of its applications include:
Chemistry: Used as a tool to study retinoid signaling pathways and their chemical interactions.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis, particularly in cancer studies.
Medicine: Investigated for its potential therapeutic applications in diseases related to retinoid signaling, such as certain cancers and skin disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds targeting retinoic acid receptor gamma .
Mechanism of Action
MM 11253 exerts its effects by selectively binding to retinoic acid receptor gamma, thereby blocking the receptor’s interaction with its natural ligands. This inhibition prevents the activation of retinoid signaling pathways, leading to various biological effects such as the inhibition of cell growth and induction of apoptosis in certain cancer cells. The molecular targets and pathways involved include the retinoic acid receptor gamma and its downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
BMS-195614: Another retinoic acid receptor gamma antagonist with similar properties.
AGN 193109: A compound that also targets retinoic acid receptors but with different selectivity profiles.
Tamibarotene: A retinoid compound with applications in cancer therapy
Uniqueness
MM 11253 is unique due to its high selectivity and potency towards retinoic acid receptor gamma. This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other retinoid compounds that may have broader or less selective effects .
Properties
IUPAC Name |
6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGXUNWCVEIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439131 | |
Record name | MM 11253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345952-44-5 | |
Record name | MM 11253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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